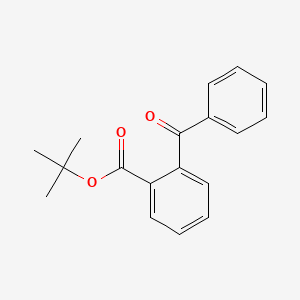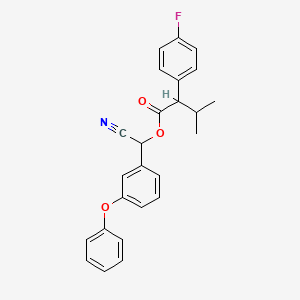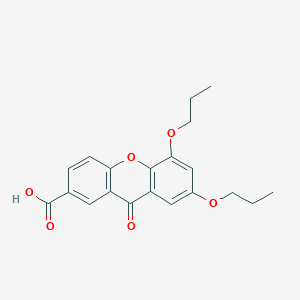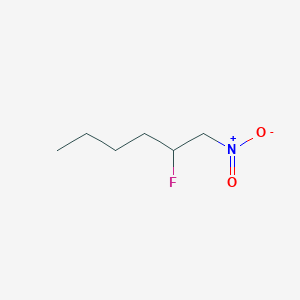![molecular formula C9H9NS B14650795 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene CAS No. 41514-80-1](/img/structure/B14650795.png)
1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanomethyl group attached to a sulfanyl group, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenethiol with isocyanomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanomethyl group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene involves its reactive functional groups. The isocyanomethyl group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene can be compared with similar compounds such as:
1-[(Isocyanomethyl)sulfonyl]-4-methylbenzene: This compound has a sulfonyl group instead of a sulfanyl group, which affects its reactivity and applications.
4-Methylbenzenethiol: This compound lacks the isocyanomethyl group, making it less versatile in certain synthetic applications.
Isocyanomethyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
41514-80-1 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
1-(isocyanomethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C9H9NS/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1H3 |
InChI-Schlüssel |
QQMIHLAKHVCFGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
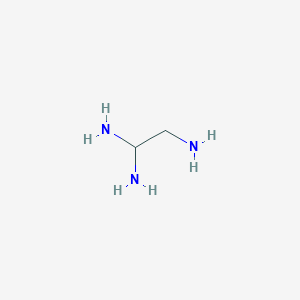
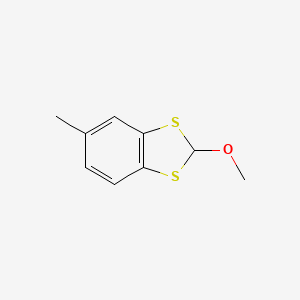
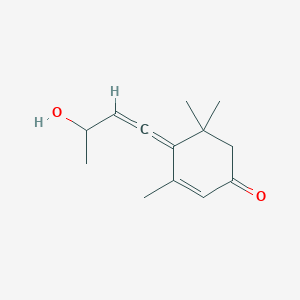
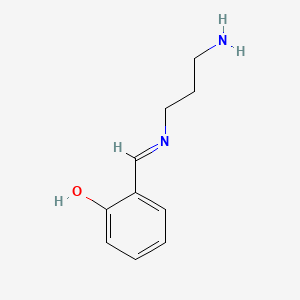
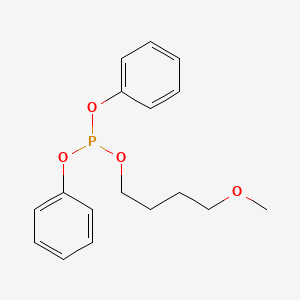

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
